molecular formula C14H16BrNO B1453263 2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one CAS No. 1255147-60-4

2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one

Cat. No. B1453263
CAS RN: 1255147-60-4
M. Wt: 294.19 g/mol
InChI Key: GINRVUQOFVPGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one, also known as TBI-1, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that has been used as a reagent in organic synthesis, a catalyst in the preparation of organic compounds, and a fluorescent probe in biochemistry. TBI-1 has been widely used in research due to its unique properties, including its ability to form complexes with other molecules and its low toxicity.

Scientific Research Applications

Indole Synthesis and Applications

Indole Synthesis Review
Indole compounds, such as "2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one," are crucial in the synthesis of various bioactive molecules and pharmaceuticals. A comprehensive review of indole synthesis methods highlights the importance of indoles in organic chemistry, providing a classification framework for indole synthesis routes. This framework aids in understanding the diverse synthetic strategies available for constructing the indole core, a key feature in many natural and synthetic compounds with significant biological activities (Taber & Tirunahari, 2011).

Environmental Impact and Applications of Brominated Compounds

Brominated Flame Retardants
Novel brominated flame retardants (NBFRs) are extensively reviewed for their occurrence in indoor air, dust, consumer goods, and food. The review emphasizes the need for more research on their environmental fate, toxicity, and the increasing concern due to their widespread application. High concentrations of certain NBFRs have been frequently reported, indicating their significant presence in the environment and potential human exposure sources (Zuiderveen, Slootweg, & de Boer, 2020).

Dioxins and Furans from Brominated Compounds
The formation of dioxins and furans from brominated flame retardants (BFRs) during fires and combustion processes is a critical environmental concern. A review details the pathways for polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) formation, emphasizing the environmental and health implications of these processes. This highlights the importance of understanding the combustion behavior of brominated compounds for environmental protection and human health (Zhang, Buekens, & Li, 2016).

properties

IUPAC Name

2-bromo-1-(1,2,5-trimethylindol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c1-8-5-6-12-11(7-8)13(10(3)16(12)4)14(17)9(2)15/h5-7,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINRVUQOFVPGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C(=O)C(C)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one
Reactant of Route 5
2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.